molecular formula C19H25ClN2O5 B13943451 benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride

benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride

Cat. No.: B13943451
M. Wt: 396.9 g/mol
InChI Key: IRQZWNZROJGLDX-UHFFFAOYSA-N
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Description

Benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[45]decane-1-carboxylate;hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride involves multiple steps, including esterification, acylation, and intramolecular condensation. The reaction conditions typically require mild temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to reduce costs and improve efficiency. This includes the use of high-throughput reactors and continuous flow systems to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H25ClN2O5

Molecular Weight

396.9 g/mol

IUPAC Name

benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H24N2O5.ClH/c1-25-16(22)13-20-11-5-9-19(17(20)23)10-6-12-21(19)18(24)26-14-15-7-3-2-4-8-15;/h2-4,7-8H,5-6,9-14H2,1H3;1H

InChI Key

IRQZWNZROJGLDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCCC2(C1=O)CCCN2C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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